4-Chloro-2-methoxy-5-(trifluoromethyl)pyridine
Overview
Description
4-Chloro-2-methoxy-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. These compounds are known for their unique chemical properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group imparts significant stability and lipophilicity to the molecule, making it a valuable intermediate in the synthesis of various biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-methoxy-5-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with methanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material .
Another approach involves the simultaneous vapor-phase chlorination and fluorination of pyridine derivatives at high temperatures (above 300°C) using transition metal-based catalysts such as iron fluoride. This method allows for the efficient production of 2-chloro-5-(trifluoromethyl)pyridine, which can then be further reacted with methanol to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale continuous flow processes. These processes utilize automated reactors and precise control of reaction parameters to ensure high yields and consistent product quality. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methoxy-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or lithium diisopropylamide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are usually performed in acidic or basic aqueous solutions.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a palladium catalyst are frequently used.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups such as amines, ethers, or thioethers.
Oxidation: Aldehydes, carboxylic acids, or ketones depending on the specific oxidizing agent and reaction conditions.
Reduction: Amines or alcohols, depending on the reducing agent used.
Scientific Research Applications
4-Chloro-2-methoxy-5-(trifluoromethyl)pyridine has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting central nervous system disorders and inflammatory diseases.
Agrochemicals: The compound is used in the development of herbicides, insecticides, and fungicides due to its ability to disrupt essential biological processes in pests.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-chloro-2-methoxy-5-(trifluoromethyl)pyridine is primarily attributed to its ability to interact with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. Once inside the cell, the compound can inhibit key enzymes or receptors involved in various biological processes, leading to the desired therapeutic or pesticidal effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 4-Chloro-2-(trifluoromethyl)pyridine
Uniqueness
4-Chloro-2-methoxy-5-(trifluoromethyl)pyridine is unique due to the presence of both the methoxy and trifluoromethyl groups, which impart distinct chemical properties. The methoxy group increases the compound’s electron density, enhancing its reactivity in nucleophilic substitution reactions. The trifluoromethyl group provides significant stability and lipophilicity, making the compound highly effective in various applications .
Properties
IUPAC Name |
4-chloro-2-methoxy-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c1-13-6-2-5(8)4(3-12-6)7(9,10)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFFIPDEANVBPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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